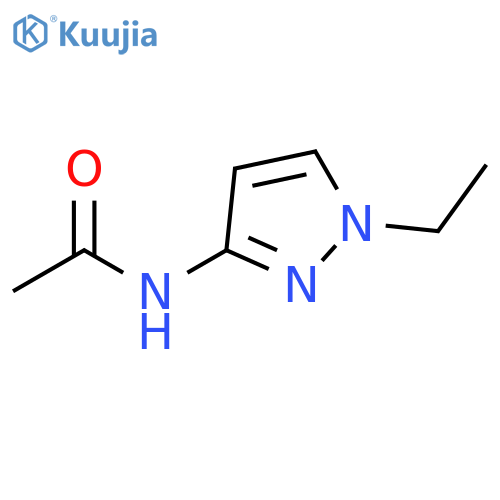Cas no 1694042-71-1 (N-(1-ethyl-1H-pyrazol-3-yl)acetamide)

1694042-71-1 structure
商品名:N-(1-ethyl-1H-pyrazol-3-yl)acetamide
N-(1-ethyl-1H-pyrazol-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-(1-ethyl-1H-pyrazol-3-yl)acetamide
-
- インチ: 1S/C7H11N3O/c1-3-10-5-4-7(9-10)8-6(2)11/h4-5H,3H2,1-2H3,(H,8,9,11)
- InChIKey: XUQBBXUXOGOWMK-UHFFFAOYSA-N
- ほほえんだ: C(NC1C=CN(CC)N=1)(=O)C
N-(1-ethyl-1H-pyrazol-3-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1707833-5.0g |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 5.0g |
$2277.0 | 2023-07-06 | |
| Enamine | EN300-1707833-1.0g |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 1.0g |
$785.0 | 2023-07-06 | |
| Enamine | EN300-1707833-1g |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 1g |
$785.0 | 2023-09-20 | |
| 1PlusChem | 1P01DW9Q-50mg |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 50mg |
$279.00 | 2024-06-19 | |
| 1PlusChem | 1P01DW9Q-500mg |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 500mg |
$820.00 | 2024-06-19 | |
| A2B Chem LLC | AX27166-5g |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 5g |
$2432.00 | 2024-04-20 | |
| A2B Chem LLC | AX27166-250mg |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 250mg |
$445.00 | 2024-04-20 | |
| Aaron | AR01DWI2-50mg |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 50mg |
$276.00 | 2025-02-09 | |
| Aaron | AR01DWI2-5g |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 5g |
$3156.00 | 2023-12-15 | |
| 1PlusChem | 1P01DW9Q-100mg |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide |
1694042-71-1 | 95% | 100mg |
$387.00 | 2024-06-19 |
N-(1-ethyl-1H-pyrazol-3-yl)acetamide 関連文献
-
1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
1694042-71-1 (N-(1-ethyl-1H-pyrazol-3-yl)acetamide) 関連製品
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2279938-29-1(Alkyne-SS-COOH)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
